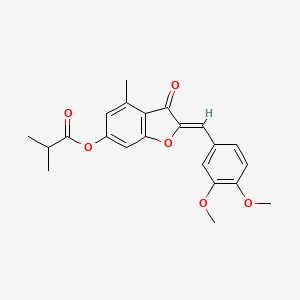

![molecular formula C10H7ClO2S B2716945 4-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid CAS No. 66490-31-1](/img/structure/B2716945.png)

4-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

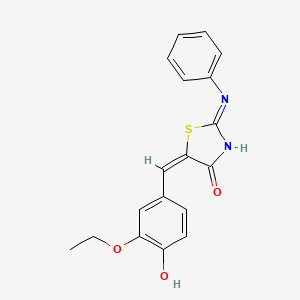

4-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid is a chemical compound with the molecular formula C10H7ClO2S . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Synthesis Analysis

The synthesis of thiophene derivatives, such as this compound, often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . For example, 3-Chloro-benzo[b]thiophene-2-carboxylic acid may be used in the synthesis of 5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-thiadiazol-2-ylamine via condensation with thiosemicarbazide in the presence of POCl3 .Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring, which is a five-membered ring made up of one sulfur as a heteroatom . The compound also contains a carboxylic acid group and a chlorine atom .Chemical Reactions Analysis

Thiophene derivatives, including this compound, can undergo various chemical reactions. For instance, they can participate in condensation reactions to form aminothiophene derivatives .Physical And Chemical Properties Analysis

This compound has a molecular weight of 226.68 . Its melting point is reported to be between 271-275 °C .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

4-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid and its derivatives are subjects of ongoing research in organic chemistry, particularly in the synthesis of pharmacologically active compounds and in exploring their chemical properties. For instance, studies have demonstrated methods for converting ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate into various derivatives, including 4-bromo-, 5-bromo-, and 4,5-dibromo-derivatives, indicating the flexibility and potential utility of this compound in synthesizing a range of chemicals (Chapman, Clarke, Gore, & Sharma, 1971).

Photochemical Degradation Studies

In environmental chemistry, derivatives of benzo[b]thiophene, such as 2-methyl-, 3-methyl- and 2,3-dimethylbenzo[b]thiophene, have been studied for their photochemical degradation in aqueous solutions. This research is significant for understanding the fate of these compounds in the environment, especially in scenarios like oil spills in oceans. These studies reveal the degradation pathways involving oxidation and the eventual formation of products like 2-sulfobenzoic acid (Andersson & Bobinger, 1996).

Synthesis of Novel Compounds

Research on benzo[b]thiophene derivatives also includes the synthesis of new compounds with potential biological activities. For example, the synthesis of novel arylidene derivatives of benzo[b]thiophene-2-carboxylic acid has been explored, with these compounds displaying promising antimicrobial activities, particularly against methicillin-resistant Staphylococcus aureus, which indicates their potential in pharmaceutical applications (Kathiravan, Venugopal, & Muthukumaran, 2017).

Analgesic Properties

Additionally, derivatives of benzo[b]thiophene-3-carboxylic acid have been synthesized and evaluated for their analgesic properties. These compounds were tested in animal models and showed promising results as potential analgesic agents (Boyle et al., 1986).

Wirkmechanismus

Target of Action

The primary target of the compound 4-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid is myeloid cell leukemia-1 (Mcl-1) . Mcl-1 is a protein that plays a crucial role in inhibiting apoptosis (programmed cell death) and promoting DNA damage repair .

Mode of Action

This compound interacts with its target, Mcl-1, by entering cancer cells effectively and causing DNA damage . Simultaneously, it downregulates Mcl-1, prompting a significant apoptotic response .

Biochemical Pathways

The compound affects the apoptosis and DNA repair pathways . By downregulating Mcl-1, it impairs the progression of apoptosis and promotes DNA damage . This results in the disruption of these pathways and their downstream effects, which include the death of cancer cells .

Pharmacokinetics

Its ability to enter cancer cells effectively suggests that it may have good bioavailability .

Result of Action

The result of the action of this compound is the induction of apoptosis in cancer cells . By causing DNA damage and downregulating Mcl-1, it triggers a significant apoptotic response, leading to the death of cancer cells .

Zukünftige Richtungen

Thiophene-based analogs, including 4-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may continue to explore the synthesis of thiophene derivatives and their potential applications in medicinal chemistry.

Biochemische Analyse

Cellular Effects

Related compounds have been shown to have significant effects on various types of cells . For example, certain compounds have been designed to target myeloid cell leukemia-1 (Mcl-1), a protein responsible for inhibiting apoptosis and promoting DNA damage repair .

Molecular Mechanism

Related compounds have been shown to enter cancer cells effectively, cause DNA damage, and downregulate Mcl-1 to prompt a conspicuous apoptotic response .

Eigenschaften

IUPAC Name |

4-chloro-3-methyl-1-benzothiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO2S/c1-5-8-6(11)3-2-4-7(8)14-9(5)10(12)13/h2-4H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSUMXDXBXSOHIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=CC=C2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

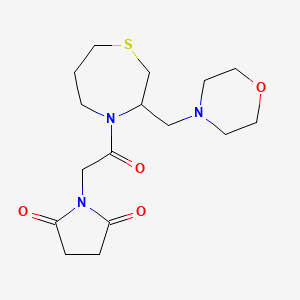

![(3,5-Dimethylphenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2716863.png)

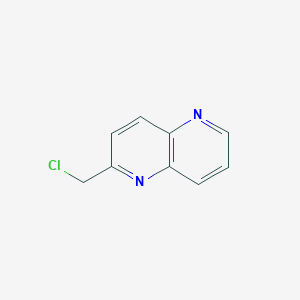

![2,4-dichloro-N-[(1Z,3E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-{[(2,6-dichlorophenyl)methoxy]imino}prop-1-en-1-yl]aniline](/img/structure/B2716865.png)

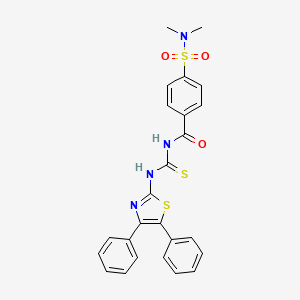

![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2716866.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dimethoxybenzamide](/img/structure/B2716879.png)

![N-cyclohexyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2716881.png)

![1-(4-methoxybenzyl)-4-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]thio}-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2716882.png)

![N-(4-chloro-2-fluorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2716885.png)